molecular formula C13H13N3O3S B5421943 ethyl 3-methyl-5-[(3-pyridinylcarbonyl)amino]-4-isothiazolecarboxylate

ethyl 3-methyl-5-[(3-pyridinylcarbonyl)amino]-4-isothiazolecarboxylate

Cat. No. B5421943
M. Wt: 291.33 g/mol
InChI Key: OKMBEMGFJMJAAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methyl-5-[(3-pyridinylcarbonyl)amino]-4-isothiazolecarboxylate is a chemical compound used in scientific research for its potential therapeutic applications. This compound has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-5-[(3-pyridinylcarbonyl)amino]-4-isothiazolecarboxylate involves the inhibition of specific enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases, which play a crucial role in regulating gene expression. It also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6. It also induces apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. Additionally, it has been shown to inhibit the growth of bacterial and fungal strains by disrupting the cell membrane and inhibiting specific enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 3-methyl-5-[(3-pyridinylcarbonyl)amino]-4-isothiazolecarboxylate in lab experiments include its potential therapeutic applications, its ability to inhibit specific enzymes and signaling pathways, and its antimicrobial properties. However, the limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the research on Ethyl 3-methyl-5-[(3-pyridinylcarbonyl)amino]-4-isothiazolecarboxylate. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, inflammation, and microbial infections. Another direction is to study its toxicity and safety in vivo to determine its potential use in clinical settings. Additionally, further studies can be conducted to explore its structure-activity relationship and to develop more potent analogs with improved therapeutic properties.
In conclusion, this compound is a chemical compound with potential therapeutic applications in various diseases. It has been studied extensively for its mechanism of action and physiological effects. However, further studies are needed to determine its safety and efficacy in vivo and to develop more potent analogs with improved therapeutic properties.

Synthesis Methods

Ethyl 3-methyl-5-[(3-pyridinylcarbonyl)amino]-4-isothiazolecarboxylate can be synthesized through a multistep process involving the reaction of 3-pyridinecarboxylic acid with thionyl chloride, followed by the reaction with methyl isothiocyanate and ethyl oxalyl chloride. The final product is obtained through the reaction of the intermediate product with ethyl alcohol.

Scientific Research Applications

Ethyl 3-methyl-5-[(3-pyridinylcarbonyl)amino]-4-isothiazolecarboxylate has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and microbial infections. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has anti-inflammatory effects by reducing the production of inflammatory cytokines. It has also been studied for its antimicrobial properties against various bacterial and fungal strains.

properties

IUPAC Name

ethyl 3-methyl-5-(pyridine-3-carbonylamino)-1,2-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-3-19-13(18)10-8(2)16-20-12(10)15-11(17)9-5-4-6-14-7-9/h4-7H,3H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMBEMGFJMJAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SN=C1C)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.